3-(4-ethylphenyl)-2-methylpropan-1-ol
Description
3-(4-Ethylphenyl)-2-methylpropan-1-ol is a branched-chain alcohol with a molecular formula C₁₂H₁₈O. Its structure comprises a propanol backbone substituted with a 4-ethylphenyl group at the third carbon and a methyl group at the second carbon. The ethyl substituent on the aromatic ring contributes to hydrophobic interactions, while the hydroxyl group enables hydrogen bonding.
Properties
IUPAC Name |
3-(4-ethylphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWCNAZANPOLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenylmagnesium bromide with 2-methylpropanal, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include the use of anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(4-ethylphenyl)-2-methylpropanal. This process requires a suitable catalyst, such as palladium on carbon, and hydrogen gas under pressure. The reaction is carried out in a solvent like ethanol to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-ethylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(4-ethylphenyl)-2-methylpropan-1-one, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alkane, 3-(4-ethylphenyl)-2-methylpropane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide to form the corresponding halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: 3-(4-ethylphenyl)-2-methylpropan-1-one.
Reduction: 3-(4-ethylphenyl)-2-methylpropane.
Substitution: 3-(4-ethylphenyl)-2-methylpropyl chloride or bromide.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-ethylphenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of more complex molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving alcohols. It can serve as a substrate for enzymes like alcohol dehydrogenase, providing insights into enzyme kinetics and mechanisms.
Medicine: In medicine, derivatives of this compound may be explored for their pharmacological properties. The compound’s structural features could be modified to develop new drugs with specific therapeutic effects.
Industry: Industrially, this compound can be used in the production of fragrances and flavors. Its pleasant aroma makes it a suitable candidate for incorporation into perfumes and other scented products.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes like alcohol dehydrogenase, which catalyzes the oxidation of the alcohol to the corresponding aldehyde or ketone. This reaction involves the transfer of electrons and protons, facilitated by the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-ethylphenyl)-2-methylpropan-1-ol with structurally related alcohols and aromatic derivatives, focusing on substituent effects , physical properties , and reactivity .
Substituent Effects on Aromatic Rings
- This compound vs. 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol (): The ethyl group in the target compound is electron-donating, enhancing the aromatic ring’s electron density. In contrast, the chloro substituent in the latter is electron-withdrawing, reducing electron density and increasing polarity.
- This compound vs. Chalcone Derivatives (): Chalcones (e.g., 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one) feature α,β-unsaturated ketone backbones. While the target compound’s hydroxyl group enables nucleophilic reactions, chalcones exhibit conjugate addition reactivity due to their enone systems. Substituents like methoxy or trifluoromethyl in chalcones further modulate electronic and steric profiles .
Physical Properties
Reactivity and Functional Group Interactions
- Hydroxyl Group Reactivity :
The primary alcohol in this compound undergoes typical alcohol reactions (e.g., esterification, oxidation). However, steric hindrance from the 2-methyl group may slow these reactions compared to linear alcohols. - Comparative Stability : Chalcone derivatives () are prone to photodegradation due to conjugated double bonds, whereas the saturated backbone of the target compound enhances stability under UV light .
Biological Activity
3-(4-ethylphenyl)-2-methylpropan-1-ol, also known by its CAS number 122498-96-8, is an organic compound that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H18O, which indicates the presence of a hydroxyl group (-OH) attached to a branched alkane structure. This compound features an ethyl group on the phenyl ring, contributing to its unique chemical properties.
Mechanisms of Biological Activity
Research has indicated that this compound exhibits various biological activities:
1. Antioxidant Activity
Studies have shown that this compound possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress which can lead to cellular damage and various diseases.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property has potential implications for treating inflammatory diseases.
3. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro assays demonstrated that it effectively inhibits the growth of certain bacteria and fungi, indicating its potential as a natural preservative or therapeutic agent.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant capacity | Showed significant DPPH radical scavenging activity, suggesting strong antioxidant potential. |
| Study 2 | Assess anti-inflammatory effects | Demonstrated reduction in IL-6 and TNF-alpha levels in LPS-stimulated macrophages. |
| Study 3 | Investigate antimicrobial efficacy | Exhibited inhibitory effects against Staphylococcus aureus and Candida albicans in agar diffusion tests. |
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
1. Dietary Supplements
Due to its antioxidant properties, it could be formulated into dietary supplements aimed at enhancing overall health and preventing oxidative stress-related diseases.
2. Anti-inflammatory Drugs
The anti-inflammatory effects suggest potential use in developing new treatments for conditions such as arthritis or other inflammatory disorders.
3. Natural Preservatives
Its antimicrobial properties make it a candidate for use in food preservation, potentially extending shelf life while maintaining safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
